molecular formula C25H41NO3S B12466290 Ethyl 2-(dodecanoylamino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-(dodecanoylamino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12466290
M. Wt: 435.7 g/mol
InChI Key: DXKWSFJVEUXPNY-UHFFFAOYSA-N
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Description

Ethyl 2-(dodecanoylamino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound is characterized by the presence of an ethyl ester group, a dodecanoylamino group, and a tetrahydrobenzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(dodecanoylamino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the dodecanoylamino group and the ethyl ester group. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dodecanoylamino Group: This step involves the reaction of the benzothiophene intermediate with dodecanoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(dodecanoylamino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(dodecanoylamino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: Researchers study its interactions with biological systems to understand its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism of action of Ethyl 2-(dodecanoylamino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylhexanoic Acid: This compound shares some structural similarities but differs significantly in its chemical properties and applications.

    Cyclohexanone: Another structurally related compound, but with distinct reactivity and uses.

Uniqueness

Ethyl 2-(dodecanoylamino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C25H41NO3S

Molecular Weight

435.7 g/mol

IUPAC Name

ethyl 2-(dodecanoylamino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C25H41NO3S/c1-4-7-8-9-10-11-12-13-14-15-22(27)26-24-23(25(28)29-6-3)20-17-16-19(5-2)18-21(20)30-24/h19H,4-18H2,1-3H3,(H,26,27)

InChI Key

DXKWSFJVEUXPNY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=C(C2=C(S1)CC(CC2)CC)C(=O)OCC

Origin of Product

United States

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